molecular formula C18H20N2O3 B6539617 N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(2-methylphenoxy)acetamide CAS No. 1060359-69-4

N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(2-methylphenoxy)acetamide

Numéro de catalogue: B6539617
Numéro CAS: 1060359-69-4
Poids moléculaire: 312.4 g/mol
Clé InChI: YYKBXWFUBLAMKS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(2-methylphenoxy)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a molecular structure that combines a phenoxyacetamide moiety with a methylcarbamoylmethylphenyl group, suggesting potential for diverse biological interactions. The specific research applications, mechanism of action, and molecular targets for this compound are areas of active investigation and are not yet fully characterized in the scientific literature. Researchers are exploring its utility as a key intermediate in organic synthesis and as a potential scaffold for the development of novel therapeutic agents. As with all research chemicals, proper safety protocols must be followed. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or personal use.

Propriétés

IUPAC Name

N-methyl-2-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-5-3-4-6-16(13)23-12-18(22)20-15-9-7-14(8-10-15)11-17(21)19-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKBXWFUBLAMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(2-methylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article delves into its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(2-methylphenoxy)acetamide
  • Molecular Formula : C17_{17}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 300.35 g/mol

1. Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of similar compounds, indicating that modifications in the phenyl and acetamide moieties can significantly influence biological activity. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and tested for their efficacy against seizures in animal models. The results highlighted that certain structural features are critical for enhancing anticonvulsant activity.

Key Findings :

  • Compounds exhibiting a phenylpiperazine fragment showed significant protection in maximal electroshock (MES) tests at doses ranging from 100 to 300 mg/kg, suggesting a promising anticonvulsant profile .
  • A structure-activity relationship (SAR) analysis indicated that lipophilicity plays a crucial role in the distribution and efficacy of these compounds in the central nervous system (CNS) .
CompoundDose (mg/kg)MES ProtectionTime Point
12100Yes0.5 h
13300Yes4 h
19300YesBoth

2. Anticancer Activity

The anticancer potential of related acetamide derivatives has also been investigated. Studies have shown that certain analogs exhibit significant cytotoxic effects on cancer cell lines, particularly B16F10 melanoma cells.

Study Overview :

  • Various concentrations of acetamide derivatives were tested for their cytotoxic effects over 48 and 72 hours.
  • Notably, some compounds did not exhibit cytotoxicity at concentrations ≤20 µM, while others demonstrated significant cytotoxicity at lower concentrations.
CompoundConcentration (µM)Cell Viability (%) at 48hCell Viability (%) at 72h
1≤20>80>80
22.5<50<50

The biological activity of N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(2-methylphenoxy)acetamide may be attributed to its interaction with specific molecular targets:

  • Voltage-Sensitive Sodium Channels : Similar compounds have shown to bind moderately to neuronal sodium channels, which are critical for neurotransmission and seizure activity modulation .
  • Tyrosinase Inhibition : Some analogs have demonstrated potent inhibition of mushroom tyrosinase, suggesting potential applications in melanoma treatment .

Case Study 1: Anticonvulsant Screening

In a controlled study, several acetamide derivatives were administered to mice subjected to MES tests. The results indicated that modifications to the amine group significantly affected the anticonvulsant efficacy, with certain derivatives outperforming established antiepileptic drugs like phenytoin.

Case Study 2: Cytotoxicity Assessment

A series of experiments evaluated the cytotoxic effects of N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(2-methylphenoxy)acetamide on B16F10 cells. The findings revealed that while some compounds were non-toxic at therapeutic concentrations, others displayed significant cytotoxicity, warranting further investigation into their mechanisms and therapeutic windows.

Comparaison Avec Des Composés Similaires

Structural Modifications and Key Differences

The following table compares the target compound with analogs from the evidence:

Compound Name Substituents on Phenyl Ring (N-attached) Phenoxy Group Modification Molecular Formula Molecular Weight Notable Properties/Activities Reference
N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(2-methylphenoxy)acetamide 4-[(methylcarbamoyl)methyl]phenyl 2-methylphenoxy Not explicitly provided* Potential enhanced solubility
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide 4-(6-methylbenzothiazolyl)phenyl 2-methylphenoxy C₂₃H₂₀N₂O₂S 388.485 Benzothiazole may confer antimicrobial activity
N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide 3-chloro-4-methylphenyl 2-formylphenoxy C₁₇H₁₆ClNO₃ 317.77 Formyl group enables further derivatization
N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide 4-(4-methoxyphenylsulfamoyl)phenyl None (simple acetamide) C₁₅H₁₆N₂O₄S 320.36 Sulfamoyl group typical in diuretics/antibiotics
2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide 4-(5-methylisoxazol-3-ylsulfamoyl)phenyl 2-methoxyphenoxy C₂₀H₂₀N₃O₆S 430.45 Oxazole and sulfamoyl may improve metabolic stability

*Molecular formula inferred: Likely C₁₈H₂₀N₂O₃ (exact requires confirmation).

Functional Group Impact on Properties

  • May interact with hydrogen-bonding residues in enzymes.
  • Benzothiazole (): Aromatic heterocycle with known bioactivity; may enhance binding to bacterial targets but reduce solubility.
  • Formyl () : Reactive aldehyde group suitable for condensation reactions but may increase instability.
  • Sulfamoyl () : Strong hydrogen-bonding capacity; common in sulfonamide drugs but may pose synthetic challenges.
  • Oxazole () : Enhances metabolic stability and bioavailability due to heteroaromatic rigidity.

Q & A

Q. What are the standard synthetic routes for N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(2-methylphenoxy)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, amide bond formation between a phenoxyacetic acid derivative and an aromatic amine precursor is common. Key steps include:
  • Activation of carboxylic acids : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under inert atmospheres (e.g., nitrogen) to minimize side reactions .
  • Solvent selection : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) is often used to stabilize intermediates .
  • Temperature control : Reactions are frequently cooled to 0–5°C during reagent addition to prevent thermal degradation .
    Yield optimization requires precise stoichiometry and purification via column chromatography or recrystallization.

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz) in deuterated solvents (e.g., DMSO-d₆) resolve aromatic protons, methyl groups, and amide linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the methylcarbamoyl and phenoxy moieties .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using hexane:ethyl acetate (9:3) as a mobile phase .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer :
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays, leveraging the compound’s potential interaction with ATP-binding pockets .

Advanced Research Questions

Q. How can synthesis scalability and purity be optimized for industrial-grade production?

  • Methodological Answer :
  • Continuous flow reactors : Enhance reaction consistency and reduce batch variability compared to traditional flask-based methods .
  • Automated purification systems : Utilize preparative HPLC with C18 columns to isolate high-purity (>98%) batches .
  • Process Analytical Technology (PAT) : Real-time monitoring via in-line FTIR or Raman spectroscopy ensures critical quality attributes (CQAs) are met .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay standardization : Compare results under identical conditions (e.g., pH, temperature, cell passage number) to minimize variability .
  • Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may explain divergent results .
  • Structural analogs : Test derivatives (e.g., replacing methylcarbamoyl with ethylcarbamoyl) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling predict target interactions and guide mechanistic studies?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to biological targets (e.g., kinases, GPCRs) .
  • Molecular Dynamics (MD) simulations : GROMACS or AMBER evaluates stability of ligand-receptor complexes over 100-ns trajectories .
  • Quantum Mechanical (QM) calculations : Gaussian 09 assesses electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives?

  • Methodological Answer :
  • Substituent variation : Systematically modify the phenoxy (e.g., chloro, methoxy) and methylcarbamoyl groups to map steric/electronic effects .
  • Bioisosteric replacement : Replace the acetamide moiety with sulfonamide or urea groups to assess tolerance .
  • Pharmacophore modeling : MOE or Phase identifies critical features (e.g., hydrogen bond donors) driving activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.